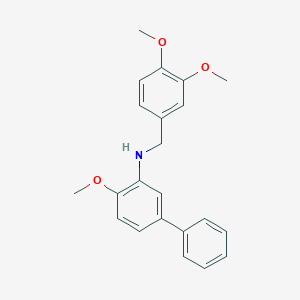![molecular formula C10H12N4S B5878680 4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)
4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including topoisomerase II and carbonic anhydrase. It also induces apoptosis by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol has various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. It also reduces the expression of pro-inflammatory cytokines and inhibits the activation of NF-kB.
実験室実験の利点と制限
One of the main advantages of using 4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in experiments. It also has a wide range of potential applications, making it a versatile compound.
One of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause cytotoxicity in some cell lines, which may limit its use in certain experiments. It is also important to note that the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol. One area of research is to further investigate its potential as an anti-cancer agent. This includes studying its efficacy in vivo and exploring its potential as a combination therapy with other anti-cancer agents.
Another area of research is to investigate its potential as an anti-inflammatory agent. This includes studying its efficacy in animal models of inflammation and exploring its potential as a treatment for inflammatory diseases.
Overall, 4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol is a promising compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
合成法
The synthesis of 4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol involves the reaction of 4-methylbenzylamine with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form the desired compound. This synthesis method has been well-established and is widely used in laboratories.
科学的研究の応用
4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine, where this compound has shown potential as an anti-cancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In addition to its anti-cancer properties, this compound has also shown potential as an anti-inflammatory agent. Studies have shown that it reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB, a transcription factor that plays a key role in inflammation.
特性
IUPAC Name |
4-[(4-methylphenyl)methylamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-8-2-4-9(5-3-8)6-12-14-7-11-13-10(14)15/h2-5,7,12H,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTVIWDBCUNZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN2C=NNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(4-methylbenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5878624.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5878630.png)
![6-bromo-N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5878637.png)
![1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5878642.png)
![N-[2-(4-morpholinyl)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5878645.png)
![3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5878648.png)
![2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5878668.png)
![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)


![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)